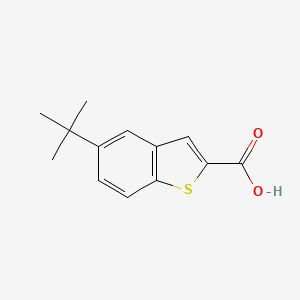

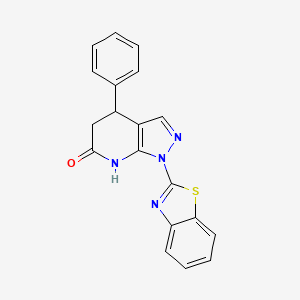

![molecular formula C8H13BClNO2 B2582445 4-[(Methylamino)methyl]phenylboronic acid hydrochloride CAS No. 2304634-16-8](/img/structure/B2582445.png)

4-[(Methylamino)methyl]phenylboronic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

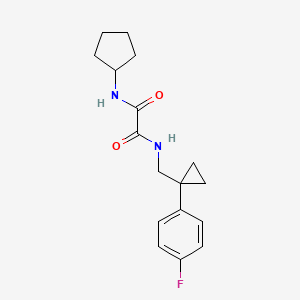

“4-[(Methylamino)methyl]phenylboronic acid hydrochloride” is a chemical compound with the molecular formula C8H13BClNO2 . It is a derivative of phenylboronic acid, which is often used in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Protodeboronation of pinacol boronic esters is one method that has been reported . This process involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula (CH3)2NC6H4B(OH)2 . The molecular weight of this compound is 165.00 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura cross-coupling reactions . In addition, they can participate in protodeboronation reactions .Scientific Research Applications

Analytical Chemistry Applications

A study by Gérard-Monnier et al. (1998) explored the reactivity of phenylboronic acid derivatives under acidic conditions, leading to the development of a colorimetric assay for lipid peroxidation. This assay, optimized for malondialdehyde (MDA) detection, leverages the chromogenic reaction facilitated by boronic acid under specific conditions, highlighting the compound's utility in analytical biochemistry (Gérard-Monnier et al., 1998).

Material Science Applications

In the realm of materials science, Sawada et al. (2000) demonstrated the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of fluoroalkylated end-capped oligomers. This research underlines the potential of phenylboronic acid derivatives in creating responsive materials for specific chemical interactions, such as transferring certain compounds from aqueous solutions to organic media (Sawada et al., 2000).

Biomedical Applications

A significant biomedical application is highlighted by Elsherif et al. (2018), who developed a glucose-sensing hydrogel-based optical diffuser incorporating phenylboronic acid. This novel approach utilizes microimprinting to create a microengineered optical diffuser structure for dynamic glucose concentration monitoring, illustrating the compound's potential in non-invasive glucose monitoring technologies (Elsherif et al., 2018).

Novel Drug Delivery Systems

Focusing on targeted drug delivery, Lingling et al. (2016) synthesized folate-conjugated dually responsive micelles incorporating phenylboronic acid for anticancer drug delivery. This study showcases the application of boronic acid derivatives in creating intelligent drug delivery systems that respond to physiological stimuli, such as pH and glucose levels, for enhanced targeting and efficacy in cancer treatment (Lingling et al., 2016).

Virus Inhibition

Barras et al. (2016) investigated the use of carbon nanodots functionalized with boronic acid for inhibiting the entry of herpes simplex virus type 1 (HSV-1), revealing a novel antiviral strategy that operates at nanogram per milliliter concentrations. This research highlights the potential of phenylboronic acid derivatives in developing antiviral agents through nanostructure-mediated viral attachment and entry modulation (Barras et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-[(Methylamino)methyl]phenylboronic acid hydrochloride is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound’s success in the suzuki–miyaura coupling reaction is attributed to its stability, readiness of preparation, and environmentally benign nature .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the Suzuki–Miyaura coupling reaction . This results in the formation of new carbon–carbon bonds, which are fundamental to the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional tolerance to mild reaction conditions .

properties

IUPAC Name |

[4-(methylaminomethyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h2-5,10-12H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUTYVLOIWUMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

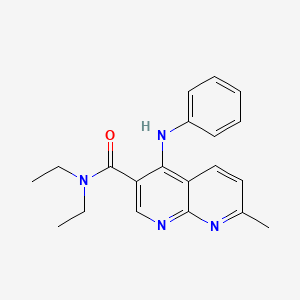

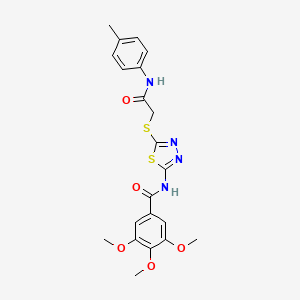

![(Z)-methyl 2-(2-((2-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582368.png)

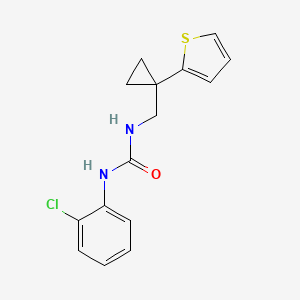

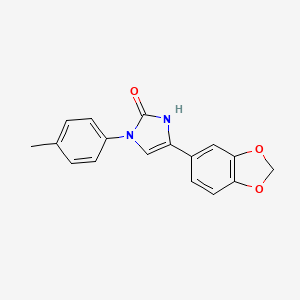

![5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2582369.png)

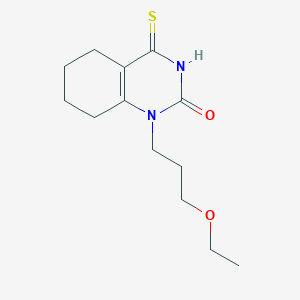

![Tert-butyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2582370.png)

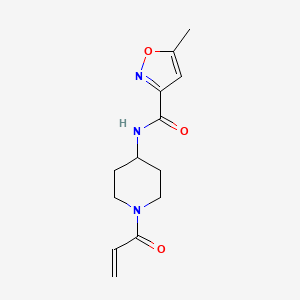

![N-cyclohexyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2582382.png)